(-)-Camphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Linker in Metal-Organic Frameworks (MOFs)

Due to its chirality, (-)-camphoric acid can be used as a building block in the construction of chiral MOFs []. These porous structures exhibit unique properties for gas adsorption and separation, particularly for separating racemic alcohols []. Researchers leverage the controlled orientation of (-)-campphoric acid to create specific channels within the MOF that selectively bind to one enantiomer of an alcohol molecule [, ].

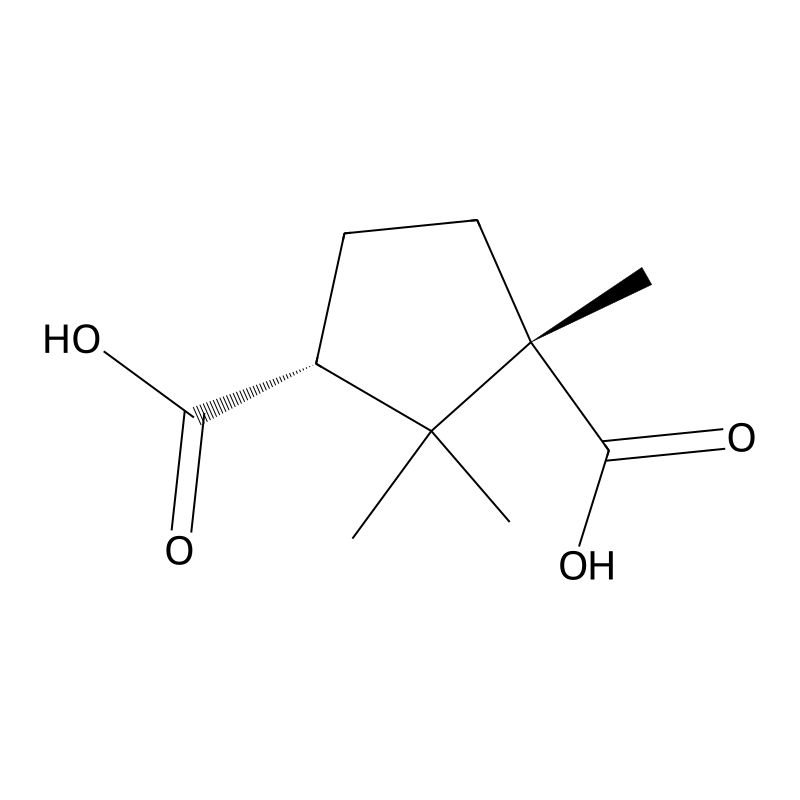

(-)-Camphoric acid is a white crystalline solid that is soluble in alcohol and ether but less so in water. It has a unique structure that includes a cyclopentane ring with two carboxylic acid groups located at the 1 and 3 positions, along with an additional methyl group at the 1 position. This configuration allows for various chemical interactions and applications in both synthetic and medicinal chemistry .

While detailed data on its toxicity is limited, (-)-campphoric acid is generally considered to have low to moderate toxicity []. However, it's recommended to handle it with standard laboratory safety procedures due to its acidic nature.

Safety Precautions:

- Wear gloves, eye protection, and appropriate clothing when handling.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

- Dispose of waste according to recommended procedures.

The reactivity of (-)-camphoric acid is notable for its ability to participate in various chemical transformations:

- Oxidation: It can be oxidized to produce camphoric acid anhydride, which has slightly reduced yields compared to its parent compound .

- Amidation: Refluxing (-)-camphoric acid with diamines leads to the formation of polycyclic nitrogen-containing compounds, showcasing its utility as a building block in organic synthesis .

- Esterification: The carboxylic acid groups can undergo esterification reactions, making it useful for synthesizing esters for various applications .

Research indicates that (-)-camphoric acid exhibits biological activities, including potential antiviral properties. Studies have shown that derivatives of camphoric acid can influence chiral induction and have applications in asymmetric synthesis, which may be beneficial in drug development . Additionally, its structural features contribute to its interaction with biological systems, enhancing its role in medicinal chemistry.

(-)-Camphoric acid can be synthesized through several methods:

- Oxidation of Camphor: The primary method involves oxidizing camphor using nitric acid in the presence of mercury or mercury salts, yielding high quantities of camphoric acid .

- Alternative Methods: Other synthetic routes include using diethyl oxalate and 3,3-dimethylpentanoic acid to create synthetic variants of camphoric acid, demonstrating versatility in synthesis .

The applications of (-)-camphoric acid span various fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs due to its chiral nature and biological activity.

- Materials Science: Recent studies have explored its use as a renewable building block for bio-based UV-curing polyester resins, indicating potential in sustainable materials development .

- Organic Synthesis: Its unique structure allows it to act as a chiral ligand or catalyst in asymmetric synthesis reactions.

Several compounds share structural similarities with (-)-camphoric acid. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Camphor | Monocyclic | Precursor to camphoric acid; used in fragrances |

| Borneol | Monocyclic | Isomeric form; used in traditional medicine |

| Isoborneol | Monocyclic | Geometric isomer; utilized in perfumery |

| D-(+)-Camphoric Acid | Bicyclic | Optically active; used extensively in pharmaceuticals |

(-)-Camphoric acid stands out due to its dual carboxylic functionalities and ability to participate in diverse

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

124-83-4

560-09-8

Wikipedia

Dates

2: Bandi MM, Akella VS, Singh DK, Singh RS, Mandre S. Hydrodynamic Signatures of Stationary Marangoni-Driven Surfactant Transport. Phys Rev Lett. 2017 Dec 29;119(26):264501. doi: 10.1103/PhysRevLett.119.264501. Epub 2017 Dec 28. PubMed PMID: 29328684.

3: Hou X, Xu T, Wang Y, Liu S, Tong J, Liu B. Superficial Chiral Etching on Achiral Metal-Organic Framework for Enantioselective Sorption. ACS Appl Mater Interfaces. 2017 Sep 20;9(37):32264-32269. doi: 10.1021/acsami.7b10147. Epub 2017 Sep 5. PubMed PMID: 28841003.

4: Boniface PK, Baptista Ferreira S, Roland Kaiser C. Current state of knowledge on the traditional uses, phytochemistry, and pharmacology of the genus Hymenaea. J Ethnopharmacol. 2017 Jul 12;206:193-223. doi: 10.1016/j.jep.2017.05.024. Epub 2017 May 21. Review. PubMed PMID: 28536059.

5: Cai K, Zhao N, Zhang N, Sun FX, Zhao Q, Zhu GS. A Homochiral Multifunctional Metal-Organic Framework with Rod-Shaped Secondary Building Units. Nanomaterials (Basel). 2017 Apr 21;7(4). pii: E88. doi: 10.3390/nano7040088. PubMed PMID: 28430135; PubMed Central PMCID: PMC5408180.

6: Lam J, Günther BA, Farrell JM, Eisenberger P, Bestvater BP, Newman PD, Melen RL, Crudden CM, Stephan DW. Chiral carbene-borane adducts: precursors for borenium catalysts for asymmetric FLP hydrogenations. Dalton Trans. 2016 Oct 21;45(39):15303-15316. Epub 2016 Jul 7. PubMed PMID: 27383522.

7: Zhang MD, Shi ZQ, Chen MD, Zheng HG. Chiral crystallization and optical properties of three metal complexes based on two non-centrosymmetric tripodal ligands. Dalton Trans. 2015 Mar 28;44(12):5818-25. doi: 10.1039/c5dt00292c. PubMed PMID: 25715030.

8: Qin L, Wang ZJ, Wang T, Zheng HG, Chen JX. Coligand-directed synthesis of five Co(II)/Ni(II) coordination polymers with a neutral tetradentate ligand: syntheses, crystal structures, and properties. Dalton Trans. 2014 Sep 7;43(33):12528-35. doi: 10.1039/c4dt01535e. PubMed PMID: 25004124.

9: Gu ZG, Bürck J, Bihlmeier A, Liu J, Shekhah O, Weidler PG, Azucena C, Wang Z, Heissler S, Gliemann H, Klopper W, Ulrich AS, Wöll C. Oriented circular dichroism analysis of chiral surface-anchored metal-organic frameworks grown by liquid-phase epitaxy and upon loading with chiral guest compounds. Chemistry. 2014 Aug 4;20(32):9879-82. doi: 10.1002/chem.201403524. Epub 2014 Jun 17. PubMed PMID: 24938623.

10: Fei ZX, Zhang M, Zhang JH, Yuan LM. Chiral metal-organic framework used as stationary phases for capillary electrochromatography. Anal Chim Acta. 2014 Jun 9;830:49-55. doi: 10.1016/j.aca.2014.04.054. Epub 2014 May 1. PubMed PMID: 24856511.

11: Jeon JH, Yang JY, Lee HS. Evaluation of the acaricidal toxicities of camphor and its structural analogues against house dust mites by the impregnated fabric disc method. Pest Manag Sci. 2014 Jul;70(7):1030-2. doi: 10.1002/ps.3769. Epub 2014 Mar 26. PubMed PMID: 24616046.

12: Bisht KK, Patel P, Rachuri Y, Eringathodi S. Binary co-crystals of the active pharmaceutical ingredient 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene and camphoric acid. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2014 Feb;70(Pt 1):63-71. doi: 10.1107/S2052520613031260. Epub 2014 Jan 16. PubMed PMID: 24441129.

13: Bisht KK, Suresh E. Spontaneous resolution to absolute chiral induction: pseudo-Kagomé type homochiral Zn(II)/Co(II) coordination polymers with achiral precursors. J Am Chem Soc. 2013 Oct 23;135(42):15690-3. doi: 10.1021/ja4075369. Epub 2013 Oct 14. PubMed PMID: 24107095.

14: Dang DB, An B, Bai Y, Zheng GS, Niu JY. Three-dimensional homochiral manganese-lanthanide frameworks based on chiral camphorates with multi-coordination modes. Chem Commun (Camb). 2013 Mar 18;49(22):2243-5. doi: 10.1039/c3cc37680j. PubMed PMID: 23396508.

15: Xie SM, Zhang XH, Zhang ZJ, Zhang M, Jia J, Yuan LM. A 3-D open-framework material with intrinsic chiral topology used as a stationary phase in gas chromatography. Anal Bioanal Chem. 2013 Apr;405(10):3407-12. doi: 10.1007/s00216-013-6714-7. Epub 2013 Jan 30. PubMed PMID: 23361228.

16: Husár B, Moszner N, Lukáč I. Synthesis and photooxidation of styrene copolymer bearing camphorquinone pendant groups. Beilstein J Org Chem. 2012;8:337-43. doi: 10.3762/bjoc.8.37. Epub 2012 Mar 6. PubMed PMID: 22509202; PubMed Central PMCID: PMC3326610.

17: Adalder TK, Adarsh NN, Sankolli R, Dastidar P. Chiral gels derived from secondary ammonium salts of (1R,3S)-(+)-camphoric acid. Beilstein J Org Chem. 2010 Sep 21;6:848-58. doi: 10.3762/bjoc.6.100. PubMed PMID: 20978610; PubMed Central PMCID: PMC2956458.

18: Zhao SQ, Guo M, Zhang M, Wang XG, Chang S. [Preparation and spectroscopy properties of Eu2 (CA)3 (phen)2 doped Eu3+/TiO2 nano-powders]. Guang Pu Xue Yu Guang Pu Fen Xi. 2010 Aug;30(8):2187-91. Chinese. PubMed PMID: 20939336.

19: Sun ML, Zhang J, Lin QP, Yin PX, Yao YG. Multifunctional homochiral lanthanide camphorates with mixed achiral terephthalate ligands. Inorg Chem. 2010 Oct 18;49(20):9257-64. doi: 10.1021/ic1007445. PubMed PMID: 20845984.

20: Chen ZF, Liang H. Progresses in TCM metal-based antitumour agents. Anticancer Agents Med Chem. 2010 Jun;10(5):412-23. Review. PubMed PMID: 20545619.